Cyclooct-4-en-1-yl propionate
Description
Significance of Medium-Sized Ring Esters in Organic Chemistry
Medium-sized rings, which typically contain eight to eleven atoms, hold a unique position in organic chemistry. acs.org They are prevalent in a variety of bioactive natural products and therapeutically important molecules. acs.org Unlike smaller, more rigid rings (5-7 members) or larger, more flexible macrocycles (12+ members), medium-sized rings possess a distinct combination of conformational diversity and structural pre-organization. acs.org This often translates to improved binding affinity for biological receptors, as well as favorable properties like oral bioavailability and cell permeability when compared to their acyclic or differently-sized cyclic counterparts. acs.org
However, the synthesis of medium-sized rings is notoriously challenging. acs.org They occupy a synthetic "no man's land" where the entropic cost of cyclization is high, yet the rings are small enough to suffer from destabilizing transannular interactions (unfavorable interactions between atoms across the ring). acs.org Despite these synthetic hurdles, the unique three-dimensional shapes and properties of medium-sized rings make them attractive targets in drug discovery and materials science. nih.gov Ring expansion strategies have emerged as a valuable tool to overcome these synthetic challenges, providing access to these medicinally important molecular frameworks. acs.orgnih.gov
Structural Characteristics and Their Implications for Chemical Reactivity
The chemical behavior of cyclooct-4-en-1-yl propionate (B1217596) is dictated by the interplay of its two key structural components: the cyclooctene (B146475) ring and the propionate ester group.
Cyclooctene is a fascinating cycloalkene as it is the smallest that can stably exist as either a cis (Z) or trans (E) stereoisomer, with the cis isomer being the most common and stable. researchgate.net Theoretical analyses have identified a total of 16 conformational and configurational isomers for cyclooctene, all of which are chiral. researchgate.net
The cis-cyclooctene isomer typically adopts a ribbon-like conformation as its most stable form. researchgate.net The trans-cyclooctene (B1233481) isomer, on the other hand, is significantly more strained and possesses a higher energy level. nih.gov Its most stable conformation is a crown-like shape, analogous to the chair conformation of cyclohexane. nih.gov This high ring strain in trans-cyclooctene makes it a highly reactive and valuable tool in certain chemical transformations, particularly in bioorthogonal chemistry. core.ac.ukgoogle.com The strain energy of the double bond drives rapid reactions, such as the inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazines. core.ac.uk
The double bond in the cyclooctene ring is the primary site for a variety of chemical reactions, including:
Epoxidation: cis-Cyclooctene is known to selectively form the epoxide with high yields, showing a lower propensity for undesired allylic side-reactions compared to other cycloalkenes. bas.bg
Polymerization: Cyclooctene can undergo ring-opening metathesis polymerization (ROMP) to produce polyoctenamers. bas.bg
Isomerization: The cis isomer can be converted to the trans isomer through photochemical isomerization. google.com
The propionate ester group is a common functional group in organic chemistry and provides a handle for a range of chemical transformations. Esters, in general, are susceptible to nucleophilic acyl substitution reactions. Key reactions involving the propionate ester moiety include:
Hydrolysis: The ester can be hydrolyzed under either acidic or basic conditions (saponification) to yield cyclooct-4-en-1-ol (B7950028) and propionic acid. core.ac.uk Isotope-labeling studies on ethyl propanoate have confirmed that this reaction proceeds via cleavage of the acyl-oxygen bond (C-OR'). core.ac.uk
Reduction: Treatment with strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to two primary alcohols: cyclooct-4-en-1-ylmethanol (B1651756) and ethanol. core.ac.uk Using a milder reducing agent like diisobutylaluminum hydride (DIBAL-H) at low temperatures can allow for the isolation of the intermediate aldehyde. core.ac.uk
Reaction with Grignard Reagents: The ester can react with two equivalents of a Grignard reagent to produce a tertiary alcohol. core.ac.uk
Transesterification: In the presence of an alcohol and a catalyst, the propionate group can be exchanged for a different alkoxy group.
The reactivity of the propionate group is influenced by the nature of the cyclooctenyl ring, and conversely, the ester group can influence the reactivity of the nearby double bond.
Historical Context of Cyclooctene Chemistry and Ester Synthesis
The chemistry of cyclooctene has a rich history, with early work focusing on its synthesis and the intriguing stereochemistry of its isomers. The trans-isomer of cyclooctene was first synthesized in 1950 through a Hofmann elimination reaction. google.com The separation of the trans isomer from the more stable cis isomer was achieved in 1953 by forming a selective, water-soluble complex with silver nitrate (B79036). google.com The development of photochemical methods provided a direct route for the isomerization of cis-cyclooctene to its highly strained trans counterpart. google.comgoogle.com
The synthesis of esters is a cornerstone of organic chemistry, with the Fischer esterification—the acid-catalyzed reaction of a carboxylic acid with an alcohol—being one of the most fundamental methods. More contemporary methods for ester synthesis are numerous and varied. The synthesis of cyclooctenyl esters, in particular, has been explored in the context of fragrance chemistry. For instance, a patent describes the synthesis of related compounds by the addition of an alkanoic acid chloride or anhydride (B1165640) to cyclooctene, followed by dehydrochlorination. nih.gov This highlights the industrial interest in accessing this class of molecules.
Scope and Research Trajectories for Cyclooct-4-en-1-yl Propionate and Related Cyclooctene Esters
The research trajectory for this compound and its relatives is expanding into several key areas, driven by the unique properties of the cyclooctene scaffold.
Fragrance and Flavor Chemistry: Esters of propionic acid are known for their fruity odors and are used as artificial flavorings. alfa-chemistry.com Several patents disclose the use of cyclooctenyl derivatives, including ketones and other esters, as fragrance ingredients, prized for their green, fruity, and complex odor profiles. nih.goveuropa.eu This suggests a potential application for this compound in this industry.
Bioorthogonal Chemistry: The high reactivity of the trans-cyclooctene isomer has made it a workhorse in the field of bioorthogonal chemistry. core.ac.uk The "click" reaction between trans-cyclooctene and tetrazines is exceptionally fast and selective, allowing for the labeling and manipulation of biomolecules in living systems. core.ac.ukbas.bg While the cis-isomer of this compound is less reactive, it could serve as a stable precursor to the more reactive trans-isomer, which can be generated in situ via photoisomerization. google.com This opens up possibilities for its use in developing prodrugs or imaging agents. bas.bg
Materials Science: The ability of cyclooctene to undergo ring-opening metathesis polymerization (ROMP) makes it a valuable monomer for the synthesis of functional polymers. bas.bg By incorporating the propionate ester group, it is possible to create polymers with tunable properties, such as degradability and hydrophilicity. nih.gov These functionalized polyoctenamers could find applications in areas such as drug delivery and advanced materials.
The table below summarizes some key properties of this compound.
| Property | Value | Source |
| CAS Number | 94139-00-1 | |
| Molecular Formula | C₁₁H₁₈O₂ | |
| EINECS Number | 303-014-8 |
Structure
3D Structure
Properties
CAS No. |
94139-00-1 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
[(4Z)-cyclooct-4-en-1-yl] propanoate |
InChI |
InChI=1S/C11H18O2/c1-2-11(12)13-10-8-6-4-3-5-7-9-10/h3-4,10H,2,5-9H2,1H3/b4-3- |
InChI Key |
GYPGHUSMHOALCO-ARJAWSKDSA-N |
Isomeric SMILES |
CCC(=O)OC1CCC/C=C\CC1 |
Canonical SMILES |
CCC(=O)OC1CCCC=CCC1 |
Origin of Product |
United States |
Synthetic Methodologies for Cyclooct 4 En 1 Yl Propionate and Analogues
Esterification Reactions: Classical and Modern Approaches
The final step in the synthesis of cyclooct-4-en-1-yl propionate (B1217596) is the formation of the ester bond between the cyclooct-4-en-1-ol (B7950028) backbone and a propionate group. This can be achieved through several methods, including classical direct esterification and modern transesterification strategies.
Direct Esterification of Cyclooct-4-en-1-ol with Propionic Acid Derivatives and Catalysis
Direct esterification remains a fundamental and widely used method for synthesizing esters like cyclooct-4-en-1-yl propionate. This process typically involves the reaction of the alcohol precursor, cyclooct-4-en-1-ol, with a propionic acid derivative. The choice of the derivative and the catalyst are key to optimizing reaction yield and purity.
Common approaches include:
Fischer-Speier Esterification : The reaction of cyclooct-4-en-1-ol with propionic acid in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The equilibrium of this reversible reaction is typically shifted towards the product by removing water as it forms.
Reaction with Acyl Halides : A more reactive approach involves using propionyl chloride. This reaction is often performed in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct.
Reaction with Anhydrides : Propionic anhydride (B1165640) can also be used to acylate cyclooct-4-en-1-ol. This method can be performed with or without a catalyst, although catalysts like 4-dimethylaminopyridine (B28879) (DMAP) or imidazole (B134444) can significantly accelerate the reaction. irb.hryoutube.com
The selection of the appropriate method depends on the stability of the starting material and the desired reaction conditions. For instance, reactions involving highly reactive acyl chlorides are often rapid and can be performed at lower temperatures.
Table 1: Comparison of Direct Esterification Methods
| Method | Propionic Acid Derivative | Typical Catalyst | Key Advantages | Key Disadvantages |
|---|---|---|---|---|
| Fischer-Speier | Propionic Acid | H₂SO₄, TsOH | Inexpensive reagents | Reversible; requires water removal; harsh conditions |
| Acyl Halide | Propionyl Chloride | Pyridine, Et₃N | High reactivity, irreversible | Generates corrosive HCl byproduct |
| Anhydride | Propionic Anhydride | DMAP, Imidazole | Good reactivity, cleaner than acyl halides | Anhydride may be more expensive |
Transesterification Strategies for this compound Synthesis
Transesterification is an alternative route to ester synthesis that involves the exchange of the alcohol part of an existing ester with a different alcohol. To synthesize this compound, one would react cyclooct-4-en-1-ol with a simple propionate ester, such as methyl propionate or ethyl propionate.
This equilibrium reaction is driven to completion by using a large excess of the starting alcohol or by removing the more volatile alcohol byproduct (e.g., methanol (B129727) or ethanol). Transesterification can be catalyzed by acids, bases, or enzymes. nih.gov
Modern approaches have explored the use of ionic liquids as catalysts. nih.gov These organocatalysts can offer high selectivity and efficiency under mild conditions, making them a greener alternative to traditional acid or base catalysts. nih.gov For example, imidazolium-based or phosphonium-based ionic liquids have been shown to be effective in various transesterification reactions. nih.gov
Synthesis of the Cyclooct-4-en-1-ol Precursor
The synthesis of the cyclooct-4-en-1-ol precursor is a critical aspect of producing this compound. The structure and stereochemistry of the final product are largely determined at this stage.
Routes from Cyclooctene (B146475) and Substituted Cyclooctenes
The synthesis of cyclooct-4-en-1-ol often starts from more readily available cyclooctene derivatives. One common precursor is cis-cyclooct-4-enone, which can be synthesized from 1,5-cyclooctadiene (B75094). The ketone can then be reduced to the corresponding alcohol, cyclooct-4-en-1-ol, using a reducing agent like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). researchgate.net
New derivatives of cyclooctene with ester groups in the 3- and 5-positions have also been synthesized in high yields and can serve as precursors for further modifications. researchgate.netresearchgate.net These functionalized cyclooctenes open pathways to a variety of substituted cyclooctenol analogues.
Stereoselective Formation of Cyclooct-4-en-1-ol Isomers
Controlling the stereochemistry of the double bond (cis/Z vs. trans/E) and the stereocenter at the alcohol-bearing carbon is of significant interest, particularly in the context of bioorthogonal chemistry where trans-cyclooctene (B1233481) derivatives are widely used. scientificlabs.co.uknih.gov
(Z) -Cyclooct-4-en-1-ol : The cis or (Z)-isomer is typically the more thermodynamically stable form and is often the direct product of the reduction of cis-cyclooct-4-enone. researchgate.net
Furthermore, diastereoselective reduction of trans-cyclooct-4-enone can produce different diastereomers of (E)-cyclooct-4-en-1-ol. Nucleophilic addition of a hydride to the ketone can occur from either the equatorial or axial face, leading to the formation of distinct alcohol isomers (axial and equatorial). researchgate.net
Regioselective and Stereoselective Synthesis of Cyclooctene Esters
The regioselectivity and stereoselectivity of the synthesis are crucial for defining the final properties of the cyclooctene ester.
Regioselectivity refers to the control of the position of the functional group. In the context of substituted cyclooctenes, methods have been developed for the high-yield synthesis of derivatives with ester groups specifically at the 3- and 5-positions. researchgate.netresearchgate.net This is important for creating specific analogues of this compound where the ester functionality might be located at a different position on the ring.
Stereoselectivity in the synthesis of the final ester is largely dependent on the stereochemistry of the cyclooct-4-en-1-ol precursor. The esterification reaction itself does not typically alter the stereocenters of the alcohol. Therefore, the stereoselective synthesis of the (Z) or (E) isomers of the alcohol, as well as the control of its axial or equatorial conformation in the case of the trans isomer, directly translates to the stereochemistry of the resulting propionate ester. researchgate.netnih.gov For example, the synthesis of a specific diastereomer of (E)-cyclooct-4-en-1-ol provides a direct route to the corresponding diastereomer of (E)-cyclooct-4-en-1-yl propionate. nih.gov
Table 2: Key Synthetic Transformations and Stereochemical Control
| Transformation | Starting Material | Product | Key Reagents/Conditions | Stereochemical Outcome |
|---|---|---|---|---|
| Reduction | cis-Cyclooct-4-enone | (Z)-Cyclooct-4-en-1-ol | NaBH₄ or LiAlH₄ | Predominantly cis isomer |
| Photoisomerization | (Z)-Cyclooct-4-en-1-ol | (E)-Cyclooct-4-en-1-ol | UV light, ethyl benzoate, AgNO₃ | Forms the strained trans isomer |
| Diastereoselective Reduction | trans-Cyclooct-4-enone | (E)-Cyclooct-4-en-1-ol (axial/equatorial) | LiAlH₄ | Produces a mixture of diastereomers |
| Esterification | Cyclooct-4-en-1-ol | This compound | Propionyl chloride, pyridine | Retention of precursor stereochemistry |
Control over Double Bond Isomerism in Cyclooctene Ring (e.g., cyclooct-1-ene, -3-ene, -4-ene derivatives)
The control of double bond isomerism within the cyclooctene framework encompasses both regioselectivity (the position of the double bond) and stereoselectivity (the cis/trans or E/Z geometry). The eight-membered ring is the smallest cycloalkene that can accommodate a stable trans double bond, although the cis isomer is significantly more stable wikipedia.orgacs.org.
A primary method for generating the highly strained and reactive trans-cyclooctene isomer is the photochemical isomerization of its more stable cis counterpart. wikipedia.orgnih.gov This process typically involves irradiating the cis-isomer in the presence of a singlet sensitizer (B1316253). nih.gov While the equilibrium favors the cis form, the reaction can be driven toward the trans product by trapping it, often through complexation with silver nitrate (B79036). wikipedia.org
Controlling the position of the double bond often relies on the choice of starting material and synthetic route. For instance, the synthesis of cyclooct-4-ene derivatives can be achieved starting from 1,5-cyclooctadiene. A notable example is the preparation of trans-cyclooct-4-enone, a key intermediate, which is synthesized via a Wacker oxidation of 1,5-cyclooctadiene to produce the cis-enone, followed by photoisomerization to yield the trans-enone. nih.gov This strategy effectively installs the double bond at the 4-position. The initial synthesis of trans-cyclooctene by Arthur C. Cope involved a Hofmann elimination reaction, which produced a mixture of cis and trans isomers. wikipedia.org
| Method | Isomerism Controlled | Typical Precursor | Key Features | Reference |
|---|---|---|---|---|
| Photochemical Isomerization | cis to trans (Geometry) | cis-Cyclooctene derivatives | Requires a photosensitizer; can be driven to trans by trapping. | wikipedia.orgnih.gov |
| Wacker Oxidation / Photoisomerization | Positional (-4-ene) and Geometric (trans) | 1,5-Cyclooctadiene | Two-step process to generate a key intermediate, trans-cyclooct-4-enone. | nih.gov |
| Hofmann Elimination | cis/trans Mixture (Geometry) | N,N,N-trimethylcyclooctylammonium iodide | Classic method; produces a mixture of isomers requiring separation. | wikipedia.org |
Diastereoselective and Enantioselective Approaches
Achieving stereochemical control in the synthesis of this compound and its analogues is essential, as the introduction of a substituent on the ring creates stereocenters. Furthermore, trans-cyclooctene itself is chiral, exhibiting planar chirality due to the arrangement of the carbon chain around the double bond. stackexchange.com
Chiral catalysis provides a powerful means to generate enantiomerically enriched products. One approach involves the enantioselective photoisomerization of cis-cycloalkenes to their trans-isomers. This can be accomplished by using chiral aromatic esters as sensitizers. nih.gov Upon irradiation, the chiral sensitizer forms diastereomeric excited-state complexes (exciplexes) with the cis-cyclooctene, which then lead to the formation of an enantioenriched trans-cyclooctene product. nih.gov
Another sophisticated strategy involves the use of chiral solvents to induce asymmetry in a catalytic system. For example, a macromolecular catalyst with a helical structure can have its helicity dynamically influenced by a chiral solvent, such as limonene. acs.orgnih.gov This induced chirality in the catalyst can then be transferred during a reaction, leading to products with high enantioselectivity. acs.orgnih.gov
Diastereoselectivity can be controlled through substrate-directed reactions. The reduction of trans-cyclooct-4-enone, for example, can be highly diastereoselective. Computational models and experimental results show that nucleophilic addition, such as reduction with a hydride, preferentially occurs at the equatorial face of the enone, leading to the formation of the axial alcohol as the major diastereomer. nih.govresearchgate.netresearchgate.net Subsequent esterification of this alcohol would yield the corresponding diastereomer of the cyclooctenyl ester.
Kinetic resolution is a widely used technique to separate a racemic mixture by exploiting the different reaction rates of two enantiomers with a chiral catalyst or reagent. wikipedia.org This method is particularly effective for resolving racemic alcohols like cyclooct-4-en-1-ol, the direct precursor to this compound.
Enzymatic kinetic resolution, often employing lipases, is a highly efficient and selective method. youtube.com In a typical process, a racemic alcohol is subjected to acylation catalyzed by a lipase. The enzyme selectively acylates one enantiomer at a much faster rate than the other. Stopping the reaction at approximately 50% conversion results in a mixture of one enantiomer of the alcohol (the slower-reacting one) and one enantiomer of the ester product, both in high enantiomeric excess. youtube.com These can then be separated by standard chromatographic methods. The applicability of this technique to the cyclooctene system has been demonstrated in the microwave-assisted lipase-catalyzed kinetic resolution of a (Z)-cyclooct-5-ene-1,2-diol derivative. mdpi.com
| Substrate | Catalyst | Acyl Donor | Product 1 (Unreacted Alcohol) | Product 2 (Ester) | Reference |
|---|---|---|---|---|---|
| Racemic Secondary Alcohol | Lipase (e.g., CALB, PSL) | Vinyl Acetate (B1210297) | (S)-Alcohol (>95% ee) | (R)-Acetate (>95% ee) | youtube.com |
| (±)-cis-cyclooct-5-ene-1,2-diol | Immobilized CaLB | Vinyl Acetate | Enantioenriched Diol (50% ee) | Enantioenriched Monoacetate (67% ee) | mdpi.com |
| Racemic Aryl Alkyl Carbinols | Ru Catalyst / Lipase (DKR) | Isopropenyl Acetate | - | Single Enantiomer Ester (>95% yield, >95% ee) | organic-chemistry.org |
*ee = enantiomeric excess; DKR = Dynamic Kinetic Resolution
Chemical Reactivity and Organic Transformations of Cyclooct 4 En 1 Yl Propionate
Reactivity of the Ester Linkage
The ester functional group in cyclooct-4-en-1-yl propionate (B1217596) is susceptible to nucleophilic acyl substitution reactions, primarily hydrolysis and transesterification. These reactions involve the cleavage of the acyl-oxygen bond.
Hydrolysis Mechanisms: Acid- and Base-Catalyzed Cleavage
Ester hydrolysis is the cleavage of an ester by water, and this process can be significantly accelerated by the presence of an acid or a base.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst, such as dilute sulfuric acid or hydrochloric acid, the ester undergoes hydrolysis to yield cyclooct-4-en-1-ol (B7950028) and propionic acid. The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a molecule of cyclooct-4-en-1-ol regenerates the acid catalyst and yields propionic acid. This reaction is reversible, and the position of the equilibrium can be influenced by the concentration of water.
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, such as in the presence of sodium hydroxide (B78521), the hydrolysis of cyclooct-4-en-1-yl propionate is an irreversible process known as saponification. The hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the cyclooct-4-en-1-oxide anion as the leaving group. The resulting propionic acid is immediately deprotonated by the strongly basic alkoxide to form the carboxylate salt (sodium propionate) and cyclooct-4-en-1-ol. The final deprotonation step drives the reaction to completion.
| Condition | Catalyst/Reagent | Products | Key Features |
| Acidic | H₃O⁺ (e.g., dilute H₂SO₄) | Cyclooct-4-en-1-ol and Propionic Acid | Reversible, equilibrium-controlled |
| Basic | OH⁻ (e.g., NaOH) | Cyclooct-4-en-1-ol and Sodium Propionate | Irreversible, driven to completion |
Transesterification Reactions with Various Alcohols and Nucleophiles
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction can also be catalyzed by either an acid or a base.
In an acid-catalyzed transesterification, the mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. For example, reacting this compound with methanol (B129727) in the presence of an acid catalyst would yield methyl propionate and cyclooct-4-en-1-ol. The reaction is an equilibrium process, and an excess of the reactant alcohol is often used to drive the reaction towards the desired product.
Base-catalyzed transesterification involves the reaction of the ester with an alkoxide ion. The alkoxide, a potent nucleophile, attacks the carbonyl carbon to form a tetrahedral intermediate, which then expels the original alkoxy group. For instance, treatment with sodium methoxide (B1231860) in methanol would also produce methyl propionate and cyclooct-4-en-1-ol.
Other nucleophiles can also react with the ester group. For example, ammonia (B1221849) or primary and secondary amines can be used in aminolysis reactions to form the corresponding amide (propanamide or N-substituted propanamides) and cyclooct-4-en-1-ol.
Transformations Involving the Cyclooctene (B146475) Double Bond
The carbon-carbon double bond in the cyclooctene ring is a site of high electron density, making it susceptible to electrophilic addition and oxidation reactions.
Hydrogenation and Reduction Reactions
The double bond of this compound can be saturated through hydrogenation. This reaction is typically carried out using hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts for this transformation include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂, Adams' catalyst), and Raney nickel. The reaction proceeds via the syn-addition of two hydrogen atoms across the double bond, resulting in the formation of cyclooctyl propionate. The reaction is generally performed under pressure and at room or slightly elevated temperatures.
| Catalyst | Typical Conditions | Product |
| Palladium on Carbon (Pd/C) | H₂, ethanol, room temperature | Cyclooctyl propionate |
| Platinum(IV) Oxide (PtO₂) | H₂, acetic acid, room temperature | Cyclooctyl propionate |
| Raney Nickel | H₂, ethanol, elevated temperature and pressure | Cyclooctyl propionate |
Oxidation Reactions (e.g., Epoxidation, Dihydroxylation)
Epoxidation: The double bond can be converted to an epoxide (an oxirane ring) by reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction is a concerted process where the peroxy acid delivers an oxygen atom to the double bond in a single step, resulting in the formation of this compound oxide. The stereochemistry of the starting alkene is retained in the epoxide product.
Dihydroxylation: The double bond can be dihydroxylated to form a diol. The stereochemical outcome of this reaction depends on the reagents used.
Syn-dihydroxylation: Treatment with osmium tetroxide (OsO₄) followed by a reducing agent like sodium bisulfite (NaHSO₃), or with cold, dilute potassium permanganate (B83412) (KMnO₄) under basic conditions, results in the syn-addition of two hydroxyl groups across the double bond. This leads to the formation of a cis-diol, specifically (4,5-dihydroxycyclooct-1-yl) propionate.
Anti-dihydroxylation: This can be achieved in a two-step process involving initial epoxidation with a peroxy acid, followed by acid-catalyzed ring-opening of the epoxide with water. This sequence results in the anti-addition of the hydroxyl groups, yielding a trans-diol.
Halogenation and Hydrohalogenation Reactions
Halogenation: The double bond of this compound readily undergoes electrophilic addition with halogens such as bromine (Br₂) and chlorine (Cl₂). The reaction proceeds through a cyclic halonium ion intermediate, which is then attacked by the halide ion from the opposite face. This results in the anti-addition of two halogen atoms across the double bond, yielding a dihalide derivative, for example, (4,5-dibromocyclooct-1-yl) propionate.
Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to the double bond follows Markovnikov's rule. The hydrogen atom adds to the carbon atom of the double bond that is bonded to more hydrogen atoms, leading to the formation of the more stable carbocation intermediate. The halide ion then attacks the carbocation. In the case of the symmetrical double bond in this compound, the addition of HX will result in a single constitutional isomer, (4-halocyclooct-1-yl) propionate.
| Reaction | Reagent(s) | Product | Stereochemistry/Regiochemistry |
| Epoxidation | m-CPBA | This compound oxide | Syn-addition |
| Syn-dihydroxylation | 1. OsO₄ 2. NaHSO₃/H₂O | (4,5-dihydroxycyclooct-1-yl) propionate | Syn-addition |
| Anti-dihydroxylation | 1. m-CPBA 2. H₃O⁺ | (4,5-dihydroxycyclooct-1-yl) propionate | Anti-addition |
| Halogenation | Br₂ in CCl₄ | (4,5-dibromocyclooct-1-yl) propionate | Anti-addition |
| Hydrohalogenation | HBr | (4-bromocyclooct-1-yl) propionate | Markovnikov addition (not regioselective for a symmetrical alkene) |
Cycloaddition Reactions: Diels-Alder and Related Processes
The strained eight-membered ring of cyclooctene derivatives is a key feature that dictates their reactivity, particularly in cycloaddition reactions. The inherent ring strain, especially in the trans isomer, lowers the activation energy for reactions that release this strain, making them exceptionally rapid and efficient.
The Inverse Electron Demand Diels-Alder (IEDDA) reaction is a powerful bioorthogonal transformation noted for its exceptionally fast kinetics and high specificity. youtube.com In this variant of the Diels-Alder reaction, an electron-deficient diene, typically a 1,2,4,5-tetrazine (B1199680) (Tz), reacts rapidly with an electron-rich or, more commonly, a strained dienophile like a trans-cyclooctene (B1233481) (TCO). researchgate.net The reaction involving TCO derivatives and tetrazines boasts second-order rate constants that can reach up to 106 M−1s−1, making it one of the fastest bioorthogonal reactions known. rsc.org
The mechanism proceeds via a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that expels a molecule of nitrogen gas (N₂), forming a stable dihydropyridazine (B8628806) product which can then oxidize to a pyridazine. This rapid and irreversible process proceeds cleanly without the need for catalysts and is orthogonal to most biological functional groups, making it ideal for applications in complex biological systems. eur.nl
The reactivity of the IEDDA reaction can be finely tuned by modifying the substituents on both the tetrazine and the cyclooctene. Electron-withdrawing groups on the tetrazine increase its reactivity, while the degree of strain and substitution pattern on the trans-cyclooctene ring also plays a critical role. rsc.org This tunability allows for the design of reaction pairs with specific kinetic profiles for various applications, including bioimaging and bioconjugation.
| trans-Cyclooctene Derivative | Tetrazine Derivative | Solvent | Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |
|---|---|---|---|---|
| TCO | 3,6-di-(2-pyridyl)-s-tetrazine | Aqueous Buffer | ~73,000 | nih.gov |
| TCO | 3-phenyl-6-(1,2,4,5-tetrazin) | Aqueous Buffer | ~39,000 | nih.gov |
| Axial TCO-amine | 3,6-bis(pyridin-2-yl)-1,2,4,5-tetrazine | CH₃CN/H₂O | 3,300 | rsc.org |
| Equatorial TCO-amine | 3,6-bis(pyridin-2-yl)-1,2,4,5-tetrazine | CH₃CN/H₂O | 1,000 | rsc.org |
The high reactivity of trans-cyclooctene derivatives in cycloadditions is fundamentally driven by their significant ring strain. The trans configuration within an eight-membered ring forces the alkene bond into a twisted, high-energy conformation. Chemical reactions that allow this strain to be released are therefore highly favored and proceed with low activation energies.
This principle is the cornerstone of strain-promoted cycloaddition chemistry. The IEDDA reaction described previously is a prime example where the relief of ring strain is a major thermodynamic driving force for the rapid cycloaddition. researchgate.neteur.nl The trans-cyclooctene is significantly more reactive than its cis-isomer in these reactions; for instance, it is about seven times more reactive in IEDDA ligations. eur.nl This enhanced reactivity allows for efficient reactions even at very low concentrations of the reactants, a crucial advantage for biological applications where high concentrations can be toxic or unachievable. The inherent strain of the TCO scaffold makes it a potent dienophile, readily participating in [4+2] cycloadditions with suitable dienes without the need for heat or catalysts.
Functionalization of the Cyclooctane (B165968) Ring System
Beyond cycloadditions, the cyclooctene ring can be modified through various organic transformations, targeting either the double bond or the saturated carbon framework.
Cyclooctenone, an α,β-unsaturated ketone derivative of the cyclooctene system, is susceptible to nucleophilic attack at two primary electrophilic sites: the carbonyl carbon (C1) and the β-carbon (C3) of the enone system. This dual reactivity allows for two main pathways for nucleophilic addition: 1,2-addition (direct addition) to the carbonyl group and 1,4-addition (conjugate addition) to the β-carbon.
The choice between these two pathways is influenced by the nature of the nucleophile. "Hard" nucleophiles, such as Grignard reagents and organolithium compounds, tend to favor 1,2-addition, leading to the formation of an allylic alcohol after workup. "Soft" nucleophiles, such as cuprates (Gilman reagents), thiols, and amines, generally favor 1,4-conjugate addition, resulting in a functionalized cyclooctanone. These reactions provide a versatile method for introducing a wide range of functional groups onto the cyclooctane skeleton.
| Nucleophile Type | Example Nucleophile | Predominant Pathway | Product Type |
|---|---|---|---|
| Hard Nucleophile | Methylmagnesium bromide (CH₃MgBr) | 1,2-Addition | Tertiary Allylic Alcohol |
| Soft Nucleophile | Lithium dimethylcuprate ((CH₃)₂CuLi) | 1,4-Addition | 3-Methylcyclooctanone |
| Soft Nucleophile | Thiophenol (PhSH) | 1,4-Addition | 3-(Phenylthio)cyclooctanone |
| Soft Nucleophile | Dimethylamine ((CH₃)₂NH) | 1,4-Addition | 3-(Dimethylamino)cyclooctanone |
| Hydride Reagent | Sodium borohydride (B1222165) (NaBH₄) | 1,2-Addition | Cyclooctenol (Allylic Alcohol) |
The cyclooctene ester framework offers multiple sites for radical reactions. The double bond can undergo radical addition, while the C-H bonds, particularly the allylic C-H bonds, are susceptible to abstraction in C-H activation processes.
The allylic C-H bonds in cyclooctene are the weakest C-H bonds in the saturated portion of the ring due to the resonance stabilization of the resulting allylic radical. This makes them primary targets for radical-mediated C-H functionalization. Such reactions can be initiated by radical initiators or through photoredox catalysis and allow for the direct introduction of functional groups at positions adjacent to the double bond without pre-functionalization of the substrate. This approach is highly atom-economical and provides a powerful tool for late-stage modification of complex molecules.
Furthermore, the alkene itself can participate in radical addition reactions, such as the thiol-ene reaction, where a thiol radical adds across the double bond. This process is often initiated by light and a photoinitiator and proceeds via a radical chain mechanism, leading to the anti-Markovnikov addition of the thiol across the double bond.
| Reaction Type | Reactive Site | Typical Reagents | Resulting Functionalization |
|---|---|---|---|
| Allylic C-H Activation/Functionalization | Allylic C-H bonds (C3, C6) | N-Bromosuccinimide (NBS), light | Allylic Bromination |
| Radical Addition to Alkene | C=C double bond (C4, C5) | Thiol (R-SH), photoinitiator | Thioether addition (anti-Markovnikov) |
| Radical Hydroalkylation | C=C double bond (C4, C5) | β-Ketoester, photoredox catalyst | Intramolecular cyclization/alkylation |
| Distal C-H Functionalization | Aromatic C-H bonds (if present on ester) | Organic photoredox catalyst, coupling partner | Alkoxycarbonylation, Arylation |
Derivatization and Application As a Chemical Building Block
Synthesis of Advanced Synthetic Intermediates for Complex Organic Molecules
The cyclooctene (B146475) scaffold is a valuable starting point for the synthesis of advanced intermediates, primarily due to the unique stereochemistry and reactivity of its cis and trans isomers. The trans-cyclooctenes (TCOs) are highly strained alkenes that exhibit remarkable reactivity in specific cycloaddition reactions, making them ideal for bioorthogonal applications. nih.gov The synthesis of these advanced TCO intermediates often begins with more stable cis-cyclooctene derivatives. A common strategy involves the photochemical isomerization of a cis-cyclooctene to its trans-isomer. nih.gov
Functionalized TCOs, which can be derived from precursors like cyclooct-4-en-1-yl propionate (B1217596), are key components in constructing complex biomolecular conjugates and probes. The development of synthetic routes to highly reactive and stable TCO derivatives is an active area of research. For instance, short and stereoselective synthesis routes have been developed to create highly reactive TCOs that can serve as cleavable linkers, starting from materials like 1,3-cyclooctadiene (B162279) or 1,5-cyclooctadiene (B75094). researchgate.net These synthetic pathways allow for the introduction of functional groups, such as hydroxyls, which can then be esterified or otherwise modified to attach payloads or other molecules of interest.
Integration into Bioorthogonal Chemical Systems
Bioorthogonal chemistry involves chemical reactions that can occur within living systems without interfering with native biochemical processes. nih.gov Cyclooctene esters, particularly TCO derivatives, are central to one of the most rapid and widely used bioorthogonal reactions: the inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazines. nih.gov
The IEDDA reaction between a TCO and a tetrazine can be engineered to trigger the cleavage of a molecule attached to the TCO scaffold. This "click-to-release" strategy is a powerful tool for controlled drug delivery and the activation of therapeutic agents at specific sites. researchgate.netnih.gov In this system, a payload (e.g., a drug) is attached to the TCO via a carbamate (B1207046), carbonate, or ester linkage at a position allylic to the double bond. nih.gov
The reaction with a tetrazine forms an unstable dihydropyridazine (B8628806) intermediate, which rapidly undergoes an elimination reaction to release the payload, the cyclooctene-derived byproduct, and dinitrogen. researchgate.netnih.gov Researchers have focused on optimizing the kinetics of this release mechanism. For example, a new C₂-symmetric TCO linker (C₂TCO) has been designed for rapid and complete cleavage with various tetrazines, overcoming limitations of earlier systems. acs.orgresearchgate.net This allows for the efficient disassembly of molecular probes and the release of cargo. acs.org The scope of this reaction is broad, capable of cleaving not only carbamates and esters but also ethers, which is a significant advancement over other linker technologies. nih.gov
| Linker Type | Leaving Group | Release Efficiency | Reference |
| TCO-Carbamate | Amine | High | nih.gov |
| TCO-Ester | Carboxylate | High | nih.gov |
| TCO-Carbonate | Alcohol | High | nih.gov |
| TCO-Ether | Alcohol | High | nih.gov |
| C₂TCO | Various | >99% (complete) | acs.org |
The high reactivity and selectivity of the TCO-tetrazine ligation make it an excellent tool for constructing molecular probes for imaging and diagnostics. nih.gov Cyclooctene esters can be incorporated into small molecules, peptides, or proteins to serve as handles for attaching reporter moieties like fluorophores or radioisotopes. nih.gov
For example, hydrophilic trans-cyclooctene (B1233481) derivatives have been labeled with fluorine-18 (B77423) ([¹⁸F]) to create versatile tools for constructing Positron Emission Tomography (PET) imaging agents. nih.gov These ¹⁸F-labeled TCOs can be conjugated to biomolecules, such as antibodies, enabling PET imaging of tumors. nih.gov Similarly, fluorescent probes incorporating cleavable C₂TCO linkers have been developed. These probes can be "turned off" or disassembled upon reaction with a tetrazine, allowing for spatiotemporal control and monitoring of biological processes both extracellularly and intracellularly. acs.orgresearchgate.net
| Probe Type | Reporter | Application | Key Feature | Reference |
| PET Probe | Fluorine-18 | Tumor Imaging | Bioorthogonal labeling of biomolecules | nih.gov |
| Fluorescent Probe | Fluorophore | Molecular Inactivation | Tetrazine-triggered disassembly | acs.orgresearchgate.net |
| Proteomics Probe | Biotin/Fluorophore | Protein Labeling | Site-specific conjugation | nih.gov |
Role in Polymer Chemistry and Materials Science
The cyclooctene ring is a valuable monomer for ring-opening metathesis polymerization (ROMP), a powerful technique for synthesizing polymers with controlled architectures and functionalities.
Cyclooctene esters, such as cis-cyclooct-2-en-1-yl acetate (B1210297) (a structural isomer of the title compound), can be used in sequential ROMP to create AB diblock copolymers. researchgate.net In this process, a less reactive functionalized cyclooctene monomer is polymerized first, followed by the addition of a more reactive monomer like unsubstituted cis-cyclooctene. This sequential addition, using a catalyst such as a Grubbs catalyst, allows for the creation of well-defined block copolymers. researchgate.net The ester functionality remains appended to the polymer backbone, providing sites for further modification or imparting specific properties to the final material. This method opens avenues for creating complex, multifunctional multiblock copolymers with precisely controlled structures. scispace.com
Polymers derived from cyclooctene, known as polyoctenamers, can be chemically cross-linked to create novel materials with unique properties, such as shape memory elastomers. google.com While the cross-linking is often achieved using peroxides like dicumyl peroxide, the principle relies on creating a network structure from the polymer chains. google.com The ester groups present in polymers derived from cyclooctene esters could potentially serve as sites for cross-linking or for grafting other molecules.
Furthermore, the cyclooctene moiety itself is a tool for surface modification and cross-linking via bioorthogonal chemistry. Cyclooctene derivatives can be functionalized with amine-reactive groups, such as N-hydroxysuccinimide (NHS) esters, allowing them to be conjugated to surfaces or molecules bearing primary amines, such as proteins. google.com This enables the immobilization of biomolecules or the creation of cross-linked hydrogels and other materials through highly specific TCO-tetrazine ligation.
Spectroscopic and Analytical Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.
¹H NMR for Proton Environment Analysis
In a hypothetical ¹H NMR spectrum of Cyclooct-4-en-1-yl propionate (B1217596), the proton signals would be expected to appear in distinct regions corresponding to their chemical environments. The olefinic protons on the cyclooctene (B146475) ring would resonate in the downfield region, typically around 5.5-5.7 ppm. The proton attached to the carbon bearing the propionate group (–CHOCO–) would likely appear as a multiplet around 4.8-5.2 ppm. The methylene protons of the propionate ethyl group (–OCOCH₂CH₃) would be expected around 2.3 ppm (quartet), and the terminal methyl protons (–OCOCH₂CH₃) would be found further upfield around 1.1 ppm (triplet). The remaining methylene protons of the cyclooctene ring would produce a complex series of multiplets in the upfield region, generally between 1.5 and 2.5 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for Cyclooct-4-en-1-yl propionate
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| Olefinic CH=CH | 5.5 - 5.7 | Multiplet |
| CH-O | 4.8 - 5.2 | Multiplet |
| Ring CH₂ (allylic) | 2.0 - 2.5 | Multiplet |
| Ring CH₂ | 1.5 - 2.0 | Multiplet |
| O=C-CH₂ | 2.3 | Quartet |
| CH₂-CH₃ | 1.1 | Triplet |
¹³C NMR for Carbon Skeleton Elucidation
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, the carbonyl carbon of the propionate group would be the most downfield signal, expected around 174 ppm. The olefinic carbons of the double bond would appear in the range of 128-132 ppm. The carbon atom bonded to the oxygen of the ester group (C-O) would resonate around 75 ppm. The methylene carbon of the propionate group (–COCH₂) is anticipated around 28 ppm, while the terminal methyl carbon (–CH₃) would be the most upfield signal, around 9 ppm. The various methylene carbons of the cyclooctene ring would have signals in the 20-40 ppm range.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O | ~174 |
| CH=CH | 128 - 132 |
| CH-O | ~75 |
| Ring CH₂ | 20 - 40 |
| O=C-CH₂ | ~28 |
| CH₂-CH₃ | ~9 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
Fragmentation Patterns and Structural Confirmation
In an electron ionization (EI) mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected at m/z 182, corresponding to the molecular weight of the compound (C₁₁H₁₈O₂). A characteristic fragmentation pattern for esters would involve the loss of the alkoxy group or the entire ester side chain. A significant fragment would likely be observed from the cleavage of the propionyloxy group, leading to a [M - OCOC₂H₅]⁺ ion. Another prominent fragmentation pathway would be a McLafferty rearrangement, if sterically feasible, involving the transfer of a gamma-hydrogen from the cyclooctenyl ring to the carbonyl oxygen, followed by the elimination of a neutral propionic acid molecule, resulting in a [M - C₃H₆O₂]⁺ fragment.
Table 3: Hypothetical Mass Spectrometry Fragmentation for this compound
| m/z Value | Possible Fragment Identity |
| 182 | [C₁₁H₁₈O₂]⁺ (Molecular Ion) |
| 109 | [C₈H₁₃]⁺ (Loss of C₃H₅O₂) |
| 81 | [C₆H₉]⁺ (Fragment from cyclooctene ring) |
| 57 | [C₂H₅CO]⁺ (Propionyl cation) |
Infrared (IR) Spectroscopy: Functional Group Identification
Infrared (IR) spectroscopy is a important analytical technique used to identify the functional groups present in a molecule. In the analysis of this compound, IR spectroscopy would reveal characteristic absorption bands corresponding to its ester and alkene functional groups. The ester group gives rise to a strong, sharp absorption band for the carbonyl (C=O) stretch, typically appearing in the region of 1735-1750 cm⁻¹ spectroscopyonline.comlibretexts.orgopenstax.orgpressbooks.puborgchemboulder.com. This peak is a key indicator of the ester functionality.
Additionally, the ester group is characterized by two C-O stretching vibrations. One is typically found in the 1150-1250 cm⁻¹ region, and the other appears between 1000 and 1100 cm⁻¹, which can be helpful in confirming the presence of the ester spectroscopyonline.comorgchemboulder.com. The molecule also contains a carbon-carbon double bond (C=C) within the cyclooctene ring. This bond would produce a weaker absorption band in the 1640-1680 cm⁻¹ range libretexts.orgopenstax.org. The vinylic C-H bonds of the alkene group would show stretching vibrations at wavenumbers just above 3000 cm⁻¹, typically in the 3020-3100 cm⁻¹ range libretexts.orgopenstax.org.
The following table summarizes the expected characteristic IR absorption bands for this compound based on its functional groups.
Interactive Data Table: Expected IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Ester (C=O) | Stretch | 1735-1750 | Strong |
| Ester (C-O) | Stretch | 1150-1250 and 1000-1100 | Strong |
| Alkene (C=C) | Stretch | 1640-1680 | Weak to Medium |
| Vinylic (=C-H) | Stretch | 3020-3100 | Medium |
| Aliphatic (C-H) | Stretch | 2850-2960 | Strong |
Chromatographic Methods for Purification and Analysis
Chromatographic techniques are essential for the purification and analysis of this compound, allowing for the separation of the compound from reaction mixtures and the determination of its purity.
Gas Chromatography (GC) and Liquid Chromatography (LC)
Gas chromatography (GC) is a widely used technique for the analysis of volatile compounds like esters aocs.orgresearchgate.netaocs.orgoup.comscielo.brnih.gov. For this compound, GC with a flame ionization detector (FID) would be a suitable method for assessing purity and quantifying the compound scielo.br. The choice of the capillary column is crucial; a nonpolar or medium-polarity column would likely provide good separation from nonpolar byproducts. The retention time of the compound would depend on factors such as the column's stationary phase, temperature program, and carrier gas flow rate.
High-performance liquid chromatography (HPLC) is another powerful tool for the analysis of esters researchgate.netacs.org. Since this compound lacks a strong UV chromophore, detection could be achieved using a refractive index detector (RID) or by derivatization to introduce a UV-active group aocs.org. Reversed-phase HPLC, with a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol (B129727), would be a common approach chromatographyonline.com. The gradient and flow rate of the mobile phase would be optimized to achieve the best separation.
Preparative Chromatography for Isomer Separation
The "4-en" designation in this compound indicates the presence of a double bond at the fourth carbon of the cyclooctene ring. This can lead to the existence of geometric isomers (cis/trans or E/Z). Preparative chromatography is a critical technique for the separation and purification of these isomers on a larger scale.
Preparative high-performance liquid chromatography (preparative HPLC) is a common method for isomer separation chromatographytoday.comgoogle.com. The selection of the stationary phase and mobile phase is key to achieving resolution between the isomers. For alkene isomers, columns with specific selectivities, such as those with silver ions (argentation chromatography) or certain phenyl-based phases, can be effective. The separation is based on the differential interaction of the isomers with the stationary phase.
Another technique that can be employed is preparative gas chromatography (preparative GC), which is suitable for volatile and thermally stable compounds. By using a high-capacity column and optimizing the temperature program, it is possible to separate isomers and collect the individual fractions as they elute from the column. The efficiency of separation for alkene isomers in GC can be very high, especially with long capillary columns vurup.skstackexchange.com.
The following table outlines typical chromatographic methods that would be used for the analysis and purification of this compound and its potential isomers.
Interactive Data Table: Chromatographic Methods for this compound
| Technique | Purpose | Typical Stationary Phase | Typical Mobile Phase/Carrier Gas | Detector |
| Gas Chromatography (GC) | Purity analysis, Quantification | Nonpolar (e.g., DB-1) or Medium-polarity (e.g., DB-17) | Inert gas (e.g., Helium, Nitrogen) | Flame Ionization Detector (FID) |
| High-Performance Liquid Chromatography (HPLC) | Purity analysis, Quantification | Reversed-phase (e.g., C18) | Acetonitrile/Water or Methanol/Water | Refractive Index Detector (RID) |
| Preparative HPLC | Isomer separation, Purification | Reversed-phase (e.g., C18), Phenyl, or Argentated Silica (B1680970) | Hexane/Ethyl Acetate (B1210297) or other solvent mixtures | UV or RID |
| Preparative GC | Isomer separation, Purification | High-capacity version of analytical GC phases | Inert gas (e.g., Helium, Nitrogen) | Thermal Conductivity Detector (TCD) or FID with a splitter |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the optimized molecular geometry and electronic properties of Cyclooct-4-en-1-yl propionate (B1217596). These calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy. For the parent cyclooctene (B146475) ring, computational studies have identified several low-energy conformations, with the twist-chair conformation being one of the most stable. The introduction of the propionate group at the C1 position is expected to influence the conformational preference of the eight-membered ring.
The electronic structure of Cyclooct-4-en-1-yl propionate can be characterized by analyzing its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are key determinants of the molecule's reactivity. The HOMO is typically localized on the electron-rich parts of the molecule, such as the carbon-carbon double bond, making it susceptible to electrophilic attack. Conversely, the LUMO is centered on electron-deficient regions and governs the molecule's reactivity towards nucleophiles. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.
| Property | Calculated Value (Illustrative) | Methodology |
|---|---|---|
| HOMO Energy | -6.5 eV | DFT/B3LYP/6-31G |
| LUMO Energy | +1.2 eV | DFT/B3LYP/6-31G |
| HOMO-LUMO Gap | 7.7 eV | DFT/B3LYP/6-31G |
| Dipole Moment | 1.8 D | DFT/B3LYP/6-31G |
Reaction Mechanism Elucidation and Transition State Analysis for Cyclooctene Transformations
Computational methods are pivotal in elucidating the mechanisms of chemical reactions involving cyclooctene derivatives. For instance, the epoxidation of cyclooctene has been studied computationally to understand its high selectivity. units.it Such studies can be extended to understand the transformations of this compound.
Transition state theory combined with quantum chemical calculations allows for the determination of the activation energies and the geometries of transition states for various reactions, such as esterification or transformations of the double bond. By mapping the potential energy surface, reaction pathways can be delineated, and the feasibility of different mechanisms can be assessed. For the formation of this compound via Fischer esterification of cyclooct-4-en-1-ol (B7950028) with propionic acid, computational studies can model the protonation of the carboxylic acid, nucleophilic attack by the alcohol, and subsequent dehydration steps to form the ester.
Prediction of Stereochemical Outcomes in Asymmetric Syntheses
Computational chemistry is a valuable tool for predicting the stereochemical outcomes of asymmetric syntheses. In the context of this compound, this could involve the enantioselective synthesis of a specific stereoisomer. Theoretical models can be used to study the interactions between a chiral catalyst and the substrate, allowing for the rationalization of observed stereoselectivities and the in-silico design of more efficient catalysts.
By calculating the energies of the diastereomeric transition states leading to different stereoisomers, the enantiomeric excess (ee) of a reaction can be predicted. This approach has been successfully applied to various catalytic asymmetric reactions and could be used to guide the development of stereoselective syntheses of functionalized cyclooctene derivatives.
Conformation Analysis of the Eight-Membered Ring and its Derivatives
The eight-membered ring of cyclooctene is known for its conformational flexibility. Computational studies have explored the conformational space of cyclooctene and identified several stable conformers, including boat-chair, twist-chair, and boat-boat forms. units.it The presence of the propionate substituent in this compound will influence the relative energies of these conformers.
| Conformation | Relative Energy (kcal/mol) | Computational Method |
|---|---|---|
| A (Twist-Chair-like) | 0.00 | CCSD(T)//DFT |
| B (Chair-like) | 1.05 | CCSD(T)//DFT |
| C (Boat-like) | 3.00 | CCSD(T)//DFT |
| D (Twist-Boat-like) | 1.75 | CCSD(T)//DFT |
Structure-Reactivity Relationship Studies of Cyclooctene Esters
By calculating a variety of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for a set of analogous compounds, a predictive model can be developed. Such models can help in understanding which molecular features are important for a particular activity and can guide the design of new compounds with enhanced properties. For example, a QSAR study on aryl-substituted cycloalkenecarboxylic acid methyl esters has been conducted to understand their binding affinity to the human dopamine transporter. nih.gov Similar approaches could be employed to investigate the structure-reactivity relationships of this compound and its derivatives.
Future Perspectives and Research Challenges
Development of More Sustainable and Efficient Synthetic Routes to Cyclooct-4-en-1-yl Propionate (B1217596)
The primary challenge in synthesizing trans-cyclooctene (B1233481) esters lies in accessing the highly strained and reactive trans-isomer from its more stable cis-counterpart. Current methods often rely on the photoisomerization of a cis-cyclooctene precursor. nih.govnih.gov A common approach involves irradiating a solution of the cis-isomer with UV light (e.g., 254 nm), often in the presence of a sensitizer (B1316253) like methyl benzoate. nih.govnih.gov
Future research is focused on enhancing the efficiency and sustainability of this process. Key areas of development include:
Flow Photochemistry: Continuous-flow reactors offer significant advantages over batch processes. They allow for consistent irradiation, precise temperature control, and in-line separation of the desired trans-isomer. nih.govnih.gov One elegant setup involves a closed-loop photoreactor where the reaction mixture is continuously pumped through a cartridge containing silver nitrate (B79036) (AgNO₃) on a silica (B1680970) gel support. nih.govnih.gov The AgNO₃ selectively complexes with the trans-cyclooctene, effectively removing it from the solution and shifting the photoequilibrium toward the desired product. nih.govnih.gov This method can significantly increase production rates. nih.gov
Diastereoselective Synthesis: An alternative to photoisomerization is the stereocontrolled synthesis starting from trans-cyclooct-4-enone. Nucleophilic addition to this ketone can produce specific diastereomers of substituted trans-cyclooctenols, which can then be esterified to the propionate. nih.govresearchgate.net This approach circumvents the often low and difficult-to-separate diastereomeric ratios produced during photoisomerization. nih.gov
Novel Synthetic Routes: Researchers are also exploring synthetic pathways that avoid photochemistry altogether, such as the 4-π electrocyclic ring-opening of bicyclic precursors. nih.gov These methods could reduce the energy requirements and specialized equipment needed for synthesis.
Improving these synthetic routes is crucial for making Cyclooct-4-en-1-yl propionate and its derivatives more accessible for large-scale applications.
Exploration of Novel Reactivity Patterns and Catalytic Transformations of Cyclooctene (B146475) Esters
While the inverse-electron-demand Diels-Alder (IEDDA) reaction is the most prominent application of trans-cyclooctenes, the unique structural and electronic properties of cyclooctene esters open avenues for new reactivity and catalytic applications.
Organocatalysis: Functionalized trans-cyclooctenes have been shown to act as effective organocatalysts. For instance, bifunctional cyclooctenes can catalyze the bromination of phenol (B47542) derivatives, including tyrosine modifications, under near-physiological conditions. researchgate.net A proposed mechanism involves the in-situ generation of a bromiranium ion as the active species. researchgate.net The development of substituted this compound derivatives could lead to a new class of catalysts with tunable steric and electronic properties for various organic transformations, such as halolactonization. researchgate.netthieme-connect.com
Polymer Chemistry: Cyclooctene derivatives are excellent monomers for Ring-Opening Metathesis Polymerization (ROMP). The fusion of additional rings to the cyclooctene core can modulate the ring-strain energy, which in turn affects the polymerization thermodynamics. nsf.gov This tunability offers a pathway to create advanced polymers, including chemically recyclable materials, where depolymerization can be triggered under mild conditions. nsf.gov this compound could serve as a functional monomer to introduce ester side chains into polymers, influencing properties like the glass transition temperature.
The table below summarizes some catalytic applications involving cyclooctene derivatives.
| Catalyst System | Transformation | Substrate | Key Feature |
|---|---|---|---|
| Hydroxybenzyl-substituted trans-cyclooctene | Aromatic Bromination | Phenol derivatives | Biocompatible catalysis, applicable to tyrosine modification. researchgate.net |
| Benzyl-substituted trans-cyclooctene | Bromolactonization | Alkenoic acid | Substituent effects significantly alter catalytic activity. thieme-connect.com |
Future work will likely uncover more unique transformations, leveraging the inherent strain and accessibility of the double bond in the cyclooctene ring.
Expanding the Scope of Bioorthogonal Applications with Cyclooctene Motifs
Bioorthogonal chemistry, which involves reactions that can occur in living systems without interfering with native biochemical processes, is where trans-cyclooctene motifs have made their most significant impact. nih.govnih.govwebsite-files.com The IEDDA reaction between a trans-cyclooctene and a tetrazine is recognized for its exceptionally fast kinetics and high specificity. nih.govsigmaaldrich.com
Key areas for future expansion include:
Pretargeted Therapy and Imaging: In this approach, a biomolecule (like an antibody) modified with a trans-cyclooctene is administered first, allowing it to accumulate at a target site (e.g., a tumor). nih.gov A second, smaller molecule carrying a tetrazine and a payload (e.g., a radiotracer or a drug) is administered later. The fast bioorthogonal reaction ensures that the payload is concentrated at the desired location, minimizing off-target effects. nih.gov
Click-to-Release Systems: This strategy uses the IEDDA reaction to trigger the release of a payload. mdpi.com A drug or other active molecule is linked to the cyclooctene via a carbamate (B1207046) at an allylic position. The reaction with a tetrazine forms an unstable intermediate that rapidly eliminates, releasing the payload. mdpi.comchemrxiv.org This allows for precise spatial and temporal control over drug activation. mdpi.comacs.org
Live-Cell Imaging and Labeling: The high reactivity and biocompatibility of the TCO-tetrazine ligation make it ideal for labeling specific proteins, nucleic acids, or other biomolecules inside living cells for visualization and tracking. nih.govgoogle.comacs.org
The table below presents reaction rates for various trans-cyclooctene derivatives with tetrazines, illustrating the impact of structural modifications.
| trans-Cyclooctene Derivative | Reacting Tetrazine | Solvent | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |
| trans-cyclooctene (TCO) | 3,6-diphenyl-s-tetrazine | MeOH | 19.1 |
| d-TCO (dioxolane-fused) | 3,6-diphenyl-s-tetrazine | MeOH | 520 |
| s-TCO (cyclopropane-fused) | 3,6-diphenyl-s-tetrazine | MeOH | 3100 |
| d-TCO (dioxolane-fused) | 3,6-di-(2-pyridyl)-s-tetrazine derivative | H₂O | 366,000 |
Data sourced from references nih.govnih.gov.
Future challenges involve developing novel cyclooctene derivatives with even faster kinetics, improved stability, and greater water solubility to enhance their performance in complex biological environments. nih.govgoogle.com
Computational Design and Prediction of New Cyclooctene Ester Derivatives with Tailored Reactivity
Computational chemistry has become an indispensable tool for understanding and predicting the reactivity of strained alkenes. nih.gov Ab initio calculations and transition state modeling have provided profound insights into why trans-cyclooctenes are so reactive in IEDDA reactions. These studies revealed that the reactivity is governed by the molecule's conformational strain. nih.govnih.gov The ground state of trans-cyclooctene prefers a low-energy 'crown' conformation, but forcing it into a higher-energy, strained 'half-chair' conformation significantly lowers the activation barrier for the cycloaddition. nih.govnih.gov
This principle has guided the rational design of next-generation cyclooctenes:
cis-Fusion Strategy: By fusing a small ring, such as a cyclopropane (B1198618) (to create s-TCO) or a dioxolane (d-TCO), cis to the cyclooctene ring, the molecule is locked into the highly strained half-chair conformation. nih.govnih.govnih.gov This pre-distortion dramatically increases the reaction rate, in some cases by several orders of magnitude. nih.gov
Automated Screening: Modern computational workflows allow for the high-throughput screening of virtual libraries of reactants. chemrxiv.org By automatically generating thousands of tetrazine and cyclooctene structures and calculating their reaction energy barriers, researchers can rapidly identify promising candidates for synthesis, accelerating the discovery of new bioorthogonal reagents. chemrxiv.org
Future research will leverage machine learning models trained on these large computational datasets to predict reactivity with even greater speed and accuracy. chemrxiv.org This will enable the in-silico design of this compound derivatives with precisely tailored electronic properties and reactivity profiles for specific applications.
Potential for this compound in Emerging Fields of Chemical Biology and Material Science
The unique combination of features offered by this compound and its derivatives positions them for significant contributions to emerging scientific fields.
Chemical Biology: Beyond labeling, the TCO-tetrazine ligation is being explored for more complex biological manipulations. This includes assembling protein complexes in situ, controlling enzyme activity, and developing advanced prodrug strategies that are independent of biological triggers. acs.org The ability to attach this moiety to DNA nucleotides also opens doors for the metabolic labeling and imaging of DNA synthesis in living cells. acs.org
Material Science: The efficiency and orthogonality of the IEDDA click reaction make it a powerful tool for materials functionalization. researchgate.net Cyclooctene esters can be used to modify polymer surfaces, create complex polymer architectures like block copolymers, or attach biomolecules to material scaffolds for tissue engineering. Furthermore, the use of cyclooctene monomers in ROMP is a promising avenue for developing sustainable materials, such as self-healing polymers or polymers that can be chemically recycled back to their monomeric units. nsf.gov
The continued development of synthetic methods and a deeper understanding of the structure-reactivity relationships of cyclooctene esters will undoubtedly expand their role as critical components in the molecular toolkits of chemists, biologists, and material scientists.
Q & A
Q. What are the established synthetic routes for Cyclooct-4-en-1-yl propionate, and what analytical techniques are critical for confirming its structural integrity?
- Methodological Answer : this compound is synthesized via esterification of cyclooct-4-en-1-ol with propionic anhydride under acidic conditions (e.g., H₂SO₄ catalysis). Key analytical steps include:
- NMR Spectroscopy (¹H/¹³C): Confirm ester bond formation and stereochemical retention of the cyclooctene ring.
- GC-MS : Assess purity and detect side products (e.g., unreacted alcohol or anhydride).
- X-ray Crystallography : Resolve absolute configuration using programs like SHELX .
Cross-validate spectral data with literature to ensure reproducibility.
Q. How can researchers design robust experimental protocols to study the reactivity of this compound in bioorthogonal reactions?
- Methodological Answer : Apply the PICOT framework to structure the study:
- Population : Reaction systems (e.g., aqueous/organic solvents, biomolecular conjugates).
- Intervention : Specific reaction conditions (e.g., pH, temperature, catalyst type).
- Comparison : Alternative cyclooctene derivatives (e.g., TCO-E ).
- Outcome : Reaction kinetics (rate constants), yield, and selectivity.
- Time : Reaction duration (e.g., real-time monitoring via UV-Vis spectroscopy).
Document variables rigorously to enable meta-analysis .
Advanced Research Questions
Q. What computational strategies are employed to model the strain-promoted reactivity of this compound in inverse-electron-demand Diels-Alder (SPIEDAC) reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Use B3LYP/6-31G* basis sets to calculate transition-state geometries and strain energy of the cyclooctene ring.
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., water vs. DMSO) on reaction trajectories.
- Validation : Correlate computational data with experimental kinetic results (e.g., stopped-flow spectroscopy). Address discrepancies by refining entropy calculations or solvent models .
Q. How should researchers resolve contradictions in reported reaction yields of this compound under varying catalytic conditions?
- Methodological Answer :
- Systematic Review : Apply PRISMA guidelines to aggregate studies, stratifying by catalyst (e.g., Cu(I) vs. Ru-based), solvent polarity, and temperature.
- Statistical Analysis : Use ANOVA to identify confounding variables (e.g., trace moisture in solvents).
- Reproducibility Testing : Replicate high-discrepancy studies under controlled conditions (e.g., inert atmosphere, standardized reagent purity) .
Data Analysis and Structural Characterization
Q. What advanced techniques are recommended for resolving ambiguities in this compound’s stereochemistry when crystallographic data is unavailable?
- Methodological Answer :
- Vibrational Circular Dichroism (VCD) : Compare experimental and computed spectra to assign absolute configuration.
- Residual Dipolar Couplings (RDCs) : Use NMR in aligned media (e.g., polyacrylamide gels) to probe spatial arrangements.
- Synchrotron Radiation : Collect high-resolution powder XRD data if single crystals are unobtainable .
Experimental Design and Validation
Q. How can researchers optimize reaction conditions for this compound’s application in live-cell labeling without compromising biocompatibility?
- Methodological Answer :
- Dose-Response Studies : Titrate compound concentrations against cell viability assays (e.g., MTT).
- Time-Course Imaging : Use confocal microscopy to track labeling efficiency vs. cytotoxicity.
- Control Experiments : Compare with inert analogs (e.g., methyl carbonate derivatives ) to isolate toxicity effects.
Tables for Comparative Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
